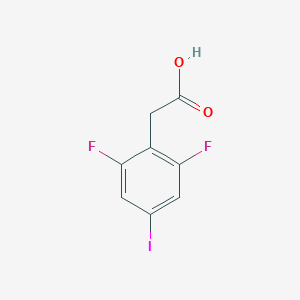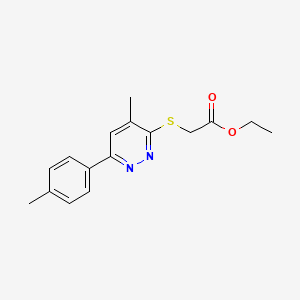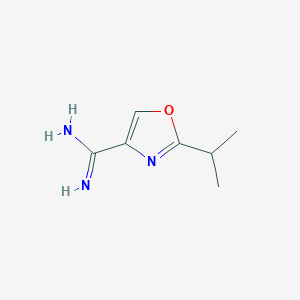
(S)-Cyclohex-3-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclohex-3-enol is an organic compound characterized by a cyclohexane ring with a hydroxyl group attached to the third carbon in the (S)-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Cyclohex-3-enol can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-enone using chiral catalysts to ensure the (S)-configuration. Another method includes the asymmetric hydrogenation of cyclohex-3-enone using chiral ligands and metal catalysts.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes. These methods typically employ high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Cyclohex-3-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-3-enone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Applications De Recherche Scientifique
(S)-Cyclohex-3-enol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (S)-Cyclohex-3-enol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar structure but lacks the double bond in the ring.
Cyclohex-3-enone: Similar structure but contains a ketone group instead of a hydroxyl group.
Cyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness: (S)-Cyclohex-3-enol is unique due to its specific (S)-configuration and the presence of both a hydroxyl group and a double bond in the cyclohexane ring
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(1S)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1 |
Clé InChI |
ABZZOPIABWYXSN-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@H](CC=C1)O |
SMILES canonique |
C1CC(CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
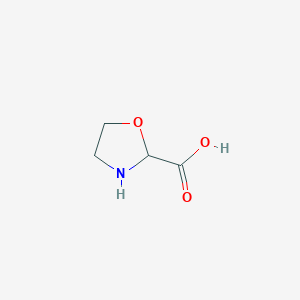
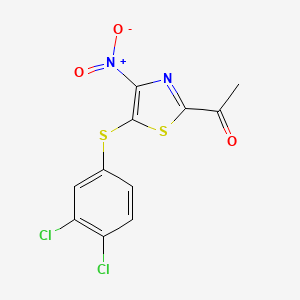

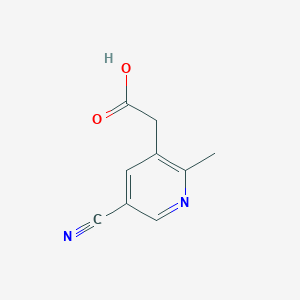
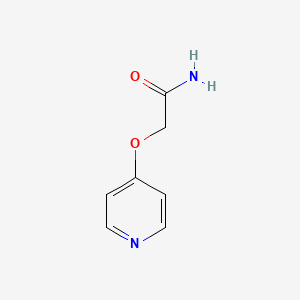
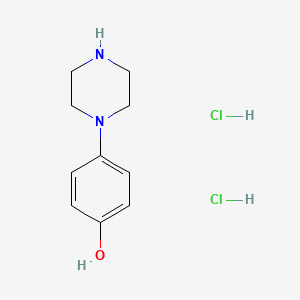
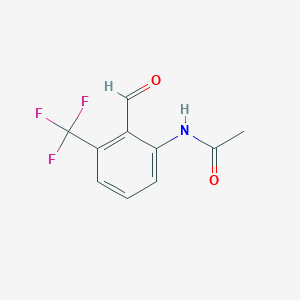
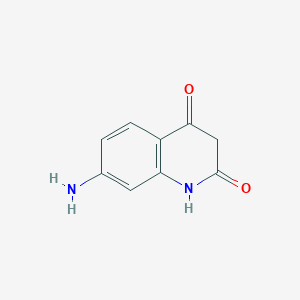
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
